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Hoechst 33258 (trihydrochloride) -

Hoechst 33258 (trihydrochloride)

Catalog Number: EVT-14917996
CAS Number:
Molecular Formula: C25H37Cl3N6O6
Molecular Weight: 624.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hoechst 33258 (trihydrochloride) is a fluorescent dye widely used in molecular biology for its ability to intercalate into DNA. This compound is particularly effective in binding to adenine-thymine-rich regions of double-stranded DNA, making it a valuable tool for various applications, including DNA quantitation and cell cycle analysis. The dye exhibits fluorescence properties that allow for sensitive detection of nucleic acids, which is crucial in many laboratory techniques.

Source

Hoechst 33258 was originally developed by Hoechst AG, a pharmaceutical company that has contributed significantly to the field of fluorescent dyes and probes. The compound's unique properties have led to its incorporation into numerous scientific protocols and research studies.

Classification

Hoechst 33258 belongs to the class of bisbenzimidazole derivatives, which are characterized by their ability to bind DNA through intercalation. It is classified as a cationic fluorescent dye due to its positive charge at physiological pH, which enhances its affinity for the negatively charged DNA backbone.

Synthesis Analysis

Methods

The synthesis of Hoechst 33258 involves several chemical reactions that yield the final product through a series of steps. The most common method includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-aminobenzimidazole and various aromatic aldehydes.
  2. Condensation Reaction: A condensation reaction occurs between the amine and aldehyde, forming a bisbenzimidazole structure.
  3. Quaternization: The resulting compound is then quaternized using methyl iodide or another suitable alkylating agent to introduce a positive charge, resulting in Hoechst 33258.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

Hoechst 33258 has a complex molecular structure characterized by two benzene rings connected by a central imidazole unit. The molecular formula is C21H22Cl3N4C_{21}H_{22}Cl_3N_4, and it has a molecular weight of approximately 405.8 g/mol.

Data

  • Molecular Formula: C21H22Cl3N4C_{21}H_{22}Cl_3N_4
  • Molecular Weight: 405.8 g/mol
  • Structural Features: The compound features two positively charged nitrogen atoms that facilitate its binding to DNA.
Chemical Reactions Analysis

Reactions

Hoechst 33258 undergoes several chemical interactions when introduced to DNA:

  1. Intercalation: The primary reaction is intercalation between base pairs in the DNA helix, which stabilizes the dye-DNA complex.
  2. Fluorescence Activation: Upon binding, Hoechst 33258 exhibits enhanced fluorescence when excited by ultraviolet light, allowing for detection.
  3. Quenching: The fluorescence can be quenched in certain conditions, such as when bound to specific DNA sequences or in the presence of competing molecules.

Technical Details

The binding affinity of Hoechst 33258 varies with different DNA sequences and environmental conditions (e.g., ionic strength). Studies using spectroscopic techniques have shown that the dye exhibits stronger fluorescence when bound to adenine-thymine-rich regions compared to cytosine-guanine-rich regions.

Mechanism of Action

Process

The mechanism by which Hoechst 33258 interacts with DNA involves several steps:

  1. Binding: The dye binds preferentially to adenine-thymine-rich sequences due to specific hydrogen bonding and π-π stacking interactions.
  2. Fluorescence Emission: Once bound, the excitation of Hoechst 33258 at approximately 350 nm leads to fluorescence emission at around 450 nm.
  3. Cellular Uptake: In living cells, Hoechst 33258 can penetrate cell membranes due to its small size and positive charge, allowing for visualization of nuclei during fluorescence microscopy.

Data

Research indicates that Hoechst 33258 can be used effectively in live-cell imaging applications due to its ability to distinguish between different phases of the cell cycle based on DNA content.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hoechst 33258 is typically available as a white to off-white powder.
  • Solubility: It is soluble in water and commonly prepared as a stock solution for laboratory use.
  • Fluorescence Characteristics: Exhibits strong blue fluorescence upon binding to DNA.

Chemical Properties

  • pH Stability: Stable within a pH range of approximately 4–10.
  • Ionic Strength Sensitivity: Fluorescence intensity increases with higher ionic strength conditions, which can enhance binding affinity.
Applications

Hoechst 33258 has numerous scientific applications:

  1. DNA Quantitation: Used for quantifying DNA concentrations in various samples due to its sensitive fluorescence properties .
  2. Cell Cycle Analysis: Commonly employed in flow cytometry for analyzing cell cycle phases based on DNA content .
  3. Microscopy: Utilized in fluorescence microscopy for visualizing nuclei in fixed or live cells .
  4. DNA Replication Studies: Applied in research examining patterns of DNA replication within cells .
Mechanistic Insights into DNA Interaction

Molecular Binding Dynamics in A-T-Rich DNA Minor Grooves

Hoechst 33258 (bisBenzimide H 33258) exhibits a pronounced molecular recognition preference for adenine-thymine (A-T) rich sequences within the minor groove of B-form DNA. This specificity arises from structural complementarity, where the crescent-shaped molecule achieves optimal van der Waals contacts with the concave surface of the minor groove over regions containing 4-5 consecutive A-T base pairs [5] [8]. The molecular architecture of Hoechst 33258 features two benzimidazole rings connected by an ortho-phenolic linker, creating a binding surface that matches the curvature of the minor groove while forming specific hydrogen bonds with thymine O2 and adenine N3 atoms at the groove floor [2] [5].

High-resolution crystallographic studies of Hoechst 33258 complexed with dodecamers such as d(CGCGAATTCGCG)₂ reveal deep penetration into the minor groove, with the phenol group positioned near the groove entrance and the piperazine ring extending toward the solvent interface [5]. This positioning creates minimal distortion of the DNA helix (<5° bend angle), distinguishing it from intercalative binding mechanisms. The binding stabilizes the DNA duplex through hydrophobic interactions and electrostatic complementarity, with the positively charged piperazine moieties neutralizing negative phosphate charges [1] [10].

Table 1: Structural Parameters of Hoechst 33258-DNA Complexes

DNA SequenceBinding Site Width (Å)Helix Displacement (Å)Kd (nM)Technique
poly(dA-dT)3.80.78.2X-ray crystallography
poly(dA)·poly(dT)4.10.912.5Fluorescence anisotropy
d(CGTATATATACG)₂3.90.55.3NMR & MD simulation
Calf thymus DNA4.01.215.8Circular dichroism

Steric exclusion governs the dye's avoidance of guanine-cytosine (G-C) rich regions, where the protruding 2-amino group of guanine creates steric hindrance within the minor groove [2] [9]. This exclusion mechanism underpins the utility of Hoechst 33258 in chromosome banding techniques, where differential staining produces characteristic fluorescent banding patterns corresponding to variable A-T density across chromosomal regions [1].

Thermodynamic and Kinetic Analysis of Binding Affinity

The binding interaction between Hoechst 33258 and DNA follows a complex thermodynamic profile characterized by enthalpy-driven association with compensatory entropy contributions. Isothermal titration calorimetry (ITC) studies with poly(dA)·poly(dT) reveal a high-affinity binding constant (Ka) of (4.00 ± 0.80) × 106 M-1 at 298.15 K, indicating strong complex formation [3]. The reaction exothermicity (ΔH = -45.2 ± 1.8 kJ/mol) dominates the free energy change (ΔG = -38.1 ± 0.7 kJ/mol), while the entropic contribution (-TΔS = +7.1 kJ/mol) opposes binding, reflecting the ordered structuring of water molecules released from both the DNA minor groove and the ligand surface during complexation [3] [5].

Table 2: Thermodynamic Parameters for Hoechst 33258-DNA Binding

Temperature (K)Ka (M-1)ΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)ΔCp (J/mol·K)
288.15(7.25 ± 0.95) × 106-39.8 ± 0.5-41.3 ± 1.5+1.5-850 ± 45
298.15(4.00 ± 0.80) × 106-38.1 ± 0.7-45.2 ± 1.8+7.1-850 ± 45
308.15(1.85 ± 0.35) × 106-36.3 ± 0.9-49.1 ± 2.1+12.8-850 ± 45

The significant negative heat capacity change (ΔCp = -850 ± 45 J/mol·K) signifies substantial burial of hydrophobic surfaces upon complex formation [3]. Salt-dependent binding studies demonstrate that increasing [Na+] from 20 mM to 200 mM reduces Ka by approximately 40%, indicating partial polyelectrolyte contribution to the binding energy through counterion release [5]. Kinetic analyses using stopped-flow fluorometry reveal biphasic association kinetics: a rapid initial binding phase (kon1 ≈ 107 M-1s-1) representing diffusion-controlled encounter complex formation, followed by a slower induced-fit step (kon2 ≈ 103 s-1) corresponding to structural adjustments within the complex [5]. Dissociation occurs with a rate constant (koff) of approximately 0.05 s-1, yielding residence times of ~20 seconds that reflect the kinetic stability of the bound complex [10].

Fluorescence Enhancement Mechanisms Upon DNA Complexation

Hoechst 33258 undergoes a remarkable 30-fold enhancement in fluorescence quantum yield (from Φ≈0.01 to Φ≈0.38) upon binding to A-T rich DNA sequences, with excitation and emission maxima at 356 nm and 465 nm, respectively [2] [4]. This dramatic photophysical change stems from two primary mechanisms: restriction of intramolecular rotation (RIR) and solvent exclusion effects. Upon minor groove binding, the torsional flexibility of the benzimidazole and phenol rings becomes constrained, reducing non-radiative decay pathways that dominate in the unbound state [4] [9]. Concurrently, the hydrophobic minor groove environment displaces water molecules that would otherwise quench fluorescence through vibrational relaxation and proton-coupled electron transfer mechanisms [2] [8].

The fluorescence enhancement exhibits strong sequence dependence, with poly(dA-dT)·poly(dA-dT) inducing 28-fold greater emission intensity compared to GC-rich DNA sequences like poly(dG-dC)·poly(dG-dC) [2] [9]. This differential response provides the basis for quantitative DNA detection in solution, with sensitivity down to 5 ng/mL [10]. Time-resolved fluorescence decay analyses reveal triexponential decay kinetics for the bound dye, with lifetime components of τ₁≈1.2 ns (10%), τ₂≈2.8 ns (70%), and τ₃≈4.1 ns (20%), corresponding to distinct binding microenvironments within the minor groove [9]. The longest lifetime component correlates with optimal A-T binding sites exhibiting tight steric complementarity.

Table 3: Photophysical Properties of Hoechst 33258 in Different Environments

Environmentλex (nm)λem (nm)Quantum YieldLifetime (ns)Enhancement Factor
Aqueous buffer3524650.0120.151.0 (reference)
AT-rich DNA3564650.383.8 (avg)30-35
GC-rich DNA3544620.091.26-8
RNA duplex3554630.182.115

Notably, binding to halogenated DNA analogs like poly(dA-I5dU) induces fluorescence quenching through an electron transfer mechanism rather than heavy atom effects, as confirmed by accelerated photodegradation kinetics and unaltered triplet-state yields [9]. This photochemical reaction pathway involves excited-state electron transfer from the dye to the halogenated base, generating reactive intermediates that degrade the chromophore.

Sequence-Specific vs. Non-Specific Binding Modalities

Hoechst 33258 exhibits three distinct DNA binding modalities governed by sequence context and ligand concentration: monomeric minor groove binding, dimeric stacked binding, and non-specific external binding. High-affinity monomeric binding occurs at A-T rich regions containing ≥4 consecutive A-T base pairs, with dissociation constants (Kd) in the nanomolar range (5-15 nM) [5] [10]. This primary binding mode involves the canonical minor groove insertion described previously, with binding affinity ranking: AAAAT > AATT > ATAT > mixed sequences [5].

At elevated concentrations (>5 µM), Hoechst 33258 forms sandwich dimers within extended A-T tracts, evidenced by characteristic hypsochromic shifts in absorption spectra (Δλ≈8 nm) and altered circular dichroism signatures [5]. This cooperative binding mode covers approximately 6-8 base pairs and exhibits 2-fold reduced affinity (Kd≈25 nM) compared to monomeric binding. Derivative studies demonstrate that steric modifications significantly impact dimerization capacity: methylation at the ortho-phenyl position reduces dimeric binding affinity by 40%, while isopropyl substitution abolishes dimerization completely due to steric blockade [5].

In GC-rich regions where minor groove binding is sterically prohibited, Hoechst 33258 adopts alternative binding modes. Electric linear dichroism studies reveal negative reduced dichroism signals when bound to poly(dG-dC)·poly(dG-dC) and Micrococcus lysodeikticus DNA (72% GC), indicative of intercalative binding [2]. Competition experiments with proflavine confirm displacement through intercalator-specific pathways, with binding constants 100-fold weaker (Kd≈1-5 µM) than A-T specific minor groove binding [2] [9]. Additionally, electrostatic-driven external binding occurs along the phosphate backbone with millimolar affinity (Kd≈2 mM), characterized by minimal fluorescence enhancement and linear binding isotherms independent of base composition [5]. This non-specific binding mode predominates at high ionic strength where electrostatic interactions are screened, or with RNA duplexes where the deep, narrow minor groove prevents deep penetration [3] [8].

Table 4: Binding Parameters for Hoechst 33258 Interaction Modes

Binding ModeSequence PreferenceKdΔλabs (nm)Fluorescence EnhancementStructural Features
Monomeric minor grooveA-tracts (≥4 AT)5-15 nM+5 (red shift)30-foldDeep groove penetration, H-bonding
Dimeric stackedExtended AT regions20-30 nM-8 (blue shift)20-foldCooperative stacking, groove spanning
IntercalativeGC-rich regions1-5 µM+26-8-foldBase pair separation, helix unwinding
External electrostaticNon-specific0.5-2 mMNone<2-foldPhosphate backbone interaction

The biological implications of these multimodal binding characteristics manifest in differential nuclear staining patterns, where concentrated dye regions exhibit hypsochromically shifted emission corresponding to dimeric complexes in heterochromatic regions [5] [8]. Furthermore, the ability to engage non-AT sequences through alternative binding modes explains residual background staining observed in cellular applications despite the pronounced A-T selectivity.

Properties

Product Name

Hoechst 33258 (trihydrochloride)

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;pentahydrate;trihydrochloride

Molecular Formula

C25H37Cl3N6O6

Molecular Weight

624.0 g/mol

InChI

InChI=1S/C25H24N6O.3ClH.5H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;5*1H2

InChI Key

FSUIEDWKXBGNOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.O.O.O.O.Cl.Cl.Cl

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